molecular formula C14H6F24O3P+ B14343243 Bis[(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl)oxy](oxo)phosphanium CAS No. 102335-26-2

Bis[(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl)oxy](oxo)phosphanium

Cat. No.: B14343243
CAS No.: 102335-26-2
M. Wt: 709.13 g/mol
InChI Key: JCRCWFGFQAMPAM-UHFFFAOYSA-N
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Description

Bis(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl)oxyphosphanium: is a highly fluorinated organophosphorus compound. The presence of multiple fluorine atoms imparts unique properties such as high thermal stability, chemical resistance, and low surface energy. These characteristics make it valuable in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl)oxyphosphanium) typically involves the reaction of phosphorus oxychloride with 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphorus oxychloride.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant flow rates is common in large-scale production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phosphorus center, leading to the formation of phosphine oxides.

    Substitution: The fluorinated alkyl groups can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: In the presence of water, the compound can hydrolyze, especially under acidic or basic conditions, leading to the formation of phosphonic acids and fluorinated alcohols.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Substitution: Nucleophiles like amines or thiols.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products:

    Oxidation: Phosphine oxides.

    Substitution: Fluorinated alkyl derivatives.

    Hydrolysis: Phosphonic acids and fluorinated alcohols.

Scientific Research Applications

Chemistry:

  • Used as a reagent in the synthesis of highly fluorinated compounds.
  • Acts as a catalyst in certain organic reactions due to its unique electronic properties.

Biology and Medicine:

  • Investigated for use in drug delivery systems due to its ability to form stable complexes with various drugs.
  • Potential applications in imaging and diagnostics due to its fluorinated nature, which can enhance contrast in imaging techniques.

Industry:

  • Utilized in the production of high-performance coatings and materials that require chemical resistance and low surface energy.
  • Employed in the electronics industry for the fabrication of components that need to withstand harsh chemical environments.

Mechanism of Action

The mechanism by which Bis(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl)oxyphosphanium) exerts its effects is primarily through its highly electronegative fluorine atoms. These atoms create a strong electron-withdrawing effect, which can stabilize reactive intermediates in chemical reactions. The phosphorus center can also participate in coordination chemistry, forming stable complexes with various substrates.

Comparison with Similar Compounds

  • Bis(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) terephthalate
  • 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl acrylate
  • (2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluorononyl)oxirane

Uniqueness:

  • The presence of the phosphorus center in Bis(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl)oxyphosphanium) distinguishes it from other similar fluorinated compounds. This phosphorus center imparts unique reactivity and coordination properties, making it valuable in applications where such characteristics are desired.

Properties

CAS No.

102335-26-2

Molecular Formula

C14H6F24O3P+

Molecular Weight

709.13 g/mol

IUPAC Name

bis(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptoxy)-oxophosphanium

InChI

InChI=1S/C14H6F24O3P/c15-3(16)7(23,24)11(31,32)13(35,36)9(27,28)5(19,20)1-40-42(39)41-2-6(21,22)10(29,30)14(37,38)12(33,34)8(25,26)4(17)18/h3-4H,1-2H2/q+1

InChI Key

JCRCWFGFQAMPAM-UHFFFAOYSA-N

Canonical SMILES

C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O[P+](=O)OCC(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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